N-{5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl}acetamide
Description
N-{5-[(2,4-Dichlorophenyl)methyl]-1,3-thiazol-2-yl}acetamide is a thiazole-based acetamide derivative featuring a 2,4-dichlorobenzyl substituent at the 5-position of the thiazole ring. Thiazoles are heterocyclic compounds known for their diverse pharmacological activities, including anticancer, antimicrobial, and anticonvulsant properties.
Properties
IUPAC Name |
N-[5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2OS/c1-7(17)16-12-15-6-10(18-12)4-8-2-3-9(13)5-11(8)14/h2-3,5-6H,4H2,1H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRURCULELYTRNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(S1)CC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701328363 | |
| Record name | N-[5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701328363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24807391 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
314258-13-4 | |
| Record name | N-[5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701328363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl}acetamide typically involves the reaction of 2,4-dichlorobenzyl chloride with thioamide under basic conditions to form the thiazole ring. This intermediate is then acetylated to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
N-{5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives
Scientific Research Applications
N-{5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of N-{5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in inflammatory processes or cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Anticancer Activity
Anticonvulsant Activity
Antimicrobial Potential
- Benzothiazole derivatives (e.g., ) with sulfanyl groups showed broad-spectrum activity against Staphylococcus aureus, attributed to thiol-mediated disruption of bacterial membranes .
Structure-Activity Relationships (SAR)
- Heterocyclic Core : Thiazoles and oxadiazoles favor planar binding to enzymatic pockets, while bulkier triazoles may hinder target access .
- Halogenation: 2,4-Dichlorophenyl enhances hydrophobic interactions vs. mono-halogenated or hydroxylated analogs .
- Linker Groups : Sulfanyl or ethylene linkers (e.g., ) improve conformational flexibility, aiding target binding .
Biological Activity
N-{5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. The thiazole moiety is known for its diverse pharmacological properties, making derivatives of this structure valuable in drug development. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.
Molecular Formula : C12H10Cl2N2OS
Molecular Weight : 335.64 g/mol
CAS Number : 924066-10-4
Structure : The compound features a thiazole ring substituted with a dichlorophenyl group and an acetamide functional group.
Anticancer Activity
Research indicates that compounds containing the thiazole ring exhibit significant anticancer properties. The structural modifications in this compound enhance its cytotoxicity against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of this compound against A549 (lung cancer) and C6 (glioma) cell lines using MTT assays. The results showed:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 | 15.7 ± 0.5 |
| This compound | C6 | 18.3 ± 0.7 |
These findings suggest that the compound effectively induces apoptosis in cancer cells.
Antimicrobial Activity
The compound also exhibits antimicrobial properties. A study assessed its efficacy against various bacterial strains.
Case Study: Antimicrobial Efficacy
The following table summarizes the antimicrobial activity of this compound against selected pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The compound demonstrated significant inhibitory effects against these pathogens, indicating its potential as an antimicrobial agent.
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives can be attributed to specific structural features:
- Thiazole Ring : Essential for cytotoxic activity.
- Dichlorophenyl Substitution : Enhances lipophilicity and cellular uptake.
- Acetamide Group : Contributes to the overall stability and solubility of the compound.
Research has shown that modifications to these groups can lead to variations in potency and selectivity against different biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
